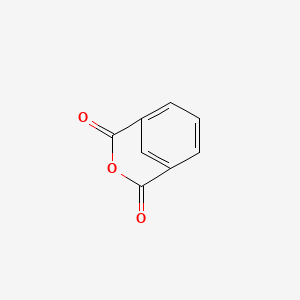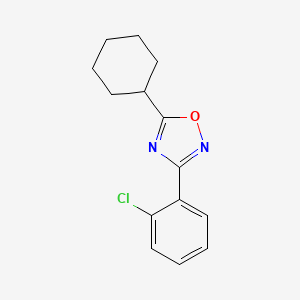
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and analgesic agent.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium and calcium channels, as well as interaction with GABA receptors. These interactions help stabilize neuronal membranes and prevent excessive neuronal firing .
類似化合物との比較
Similar Compounds
- 3-(2-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development .
特性
CAS番号 |
80590-70-1 |
|---|---|
分子式 |
C14H15ClN2O |
分子量 |
262.73 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H15ClN2O/c15-12-9-5-4-8-11(12)13-16-14(18-17-13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChIキー |
ARGGMOFSXMLEPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


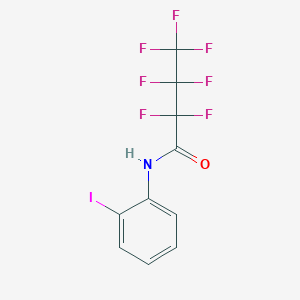
![2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B14171308.png)
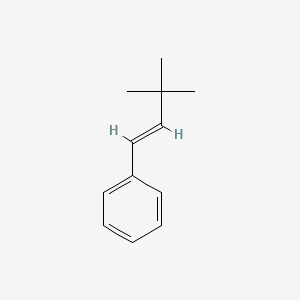
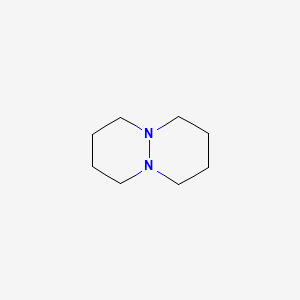
![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)
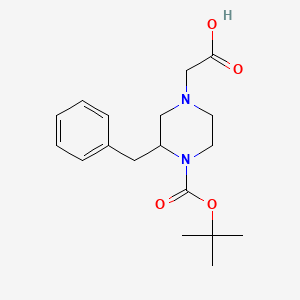
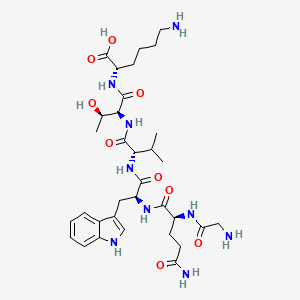
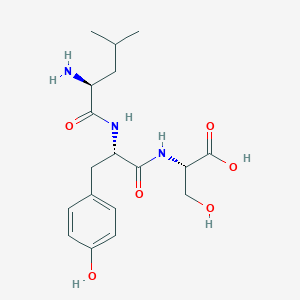
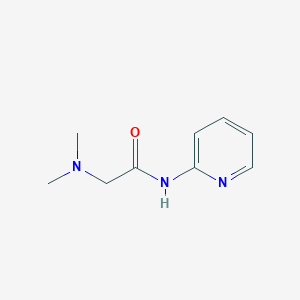
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
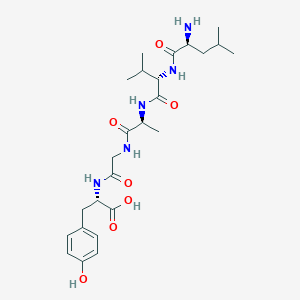
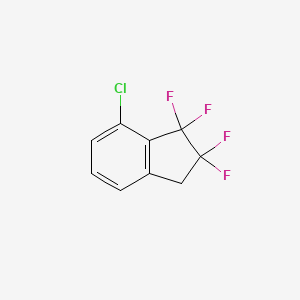
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
